1,2-Dimethyl-3-pentylcyclopropane
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Overview
Description
1,2-Dimethyl-3-pentylcyclopropane is an organic compound with the molecular formula C10H20 and a molecular weight of 140.27 g/mol . It is a cyclopropane derivative, characterized by a three-membered ring structure with two methyl groups and one pentyl group attached to the cyclopropane ring . This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-pentylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Dichloromethane or toluene
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-pentylcyclopropane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
1,2-Dimethyl-3-pentylcyclopropane has several scientific research applications, including:
Chemistry: Used as a model compound to study cyclopropane ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-pentylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-cis-2-pentyl-trans-3-methyl-cyclopropane
- 1-Methyl-trans-2-pentyl-cis-3-methyl-cyclopropane
Uniqueness
1,2-Dimethyl-3-pentylcyclopropane is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
62238-05-5 |
---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,2-dimethyl-3-pentylcyclopropane |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-10-8(2)9(10)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
IPMTXCVSSNHQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(C1C)C |
Origin of Product |
United States |
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